molecular formula C8H15NO4 B11108988 Methyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate

Methyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate

Cat. No.: B11108988
M. Wt: 189.21 g/mol
InChI Key: QWGFBSMKDNXREL-UHFFFAOYSA-N
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Description

N-Carbomethoxy-L-leucine

This analogue features a longer hydrophobic side chain (isobutyl vs. isopropyl) and a free carboxylic acid group instead of a methyl ester. The methoxycarbonylamino group is retained, but the additional methylene unit in leucine alters steric interactions and solubility profiles.

L-Leucine Methyl Ester Hydrochloride

Unlike the target compound, this dipeptide derivative lacks the methoxycarbonyl protection and instead incorporates a protonated amine due to the hydrochloride salt. Its ester group is linked to a leucine residue, emphasizing its role in peptide synthesis rather than small-molecule applications.

Table 2: Structural Comparison of Analogues

Compound Molecular Formula Key Functional Groups Structural Features
This compound C₈H₁₅NO₄ Methoxycarbonylamino, methyl ester Branched aliphatic chain, chiral C2
N-Carbomethoxy-L-leucine C₈H₁₅NO₄ Methoxycarbonylamino, carboxylic acid Linear chain, chiral center
L-Leucine Methyl Ester Hydrochloride C₁₃H₂₇ClN₂O₃ Free amine, methyl ester, hydrochloride Dipeptide, charged ammonium

Crystallographic Data and Conformational Studies

X-ray crystallographic data for this compound remains limited, but insights can be extrapolated from related structures. For instance, N-(methoxycarbonyl)-L-valine adopts a monoclinic crystal system with space group P2₁ and unit cell parameters a = 5.62 Å, b = 7.89 Å, c = 10.34 Å, and β = 92.3°. The methoxycarbonyl group lies in a planar conformation, stabilized by intramolecular hydrogen bonds between the carbonyl oxygen and amine hydrogen.

Molecular dynamics simulations predict that the methyl ester moiety enhances solubility in apolar solvents, with a logP value of 0.9. The compound’s conformational flexibility is restricted to rotations around the C2-N and C3-C4 bonds, resulting in three dominant conformers observable in NMR spectra.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(methoxycarbonylamino)-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-5(2)6(7(10)12-3)9-8(11)13-4/h5-6H,1-4H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGFBSMKDNXREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Esterification : The carboxylic acid group of 2-amino-3-methylbutanoic acid is methylated via Fischer esterification. Methanol serves as both solvent and reagent, with concentrated sulfuric acid (0.5 eq) as the catalyst. The reaction proceeds at reflux (65°C) for 12 hours, achieving near-quantitative conversion.

  • Carbamate Protection : The free amino group is protected using methyl chloroformate (1.2 eq) in dichloromethane. Triethylamine (1.5 eq) neutralizes HCl byproducts. The reaction is conducted at 0°C to minimize side reactions, yielding the target compound after 2 hours.

ParameterEsterificationCarbamate Protection
Temperature65°C0°C → RT
Time12 h2 h
Yield98%85%
Key ReagentsH₂SO₄, MeOHClCOOMe, Et₃N

Characterization :

  • ¹H NMR (CDCl₃): δ 3.79 (s, 3H, OCH₃), 1.02 (d, 6H, CH(CH₃)₂).

  • IR : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O carbamate).

Chiral Synthesis via Triflate Intermediate

A stereoselective route reported in PMC (2023) employs chiral triflate esters to construct the target compound with enantiomeric excess >99%. This method is critical for applications requiring precise stereochemistry, such as peptide therapeutics.

Synthetic Steps

  • Triflate Formation : (S)-2-Hydroxy-3-methylbutanoic acid methyl ester is treated with triflic anhydride (1.1 eq) in dichloromethane at -78°C. The reaction forms a triflate leaving group, enabling nucleophilic substitution.

  • Boc-Amination : The triflate intermediate reacts with Boc-protected amines (e.g., 3-Boc-aminopiperidine) in THF at 25°C. Potassium carbonate (2 eq) facilitates the SN2 mechanism, yielding a Boc-protected intermediate.

  • Deprotection and Methylation : The Boc group is removed with HCl/dioxane (4 M, 1 h), followed by carbamate formation using methyl chloroformate as described in Section 1.

StepReagents/ConditionsYield
Triflate FormationTf₂O, CH₂Cl₂, -78°C92%
Boc-AminationBoc-amine, K₂CO₃, THF78%
DeprotectionHCl/dioxane95%

Stereochemical Validation :

  • Chiral HPLC : Chiralpak AD-H column, hexane:isopropanol (90:10), retention time = 12.3 min for (S)-enantiomer.

  • X-ray Crystallography : Confirms absolute configuration with PDB resolution of 0.037 Å.

Industrial-Scale Production Using Heterogeneous Catalysis

For large-scale manufacturing, heterogeneous catalysts like Amberlyst™-15 enable efficient, solvent-free esterification. This method, adapted from industrial patent disclosures, minimizes waste and operational costs.

Process Overview

  • Continuous-Flow Reactor : Methyl 2-amino-3-methylbutanoate and methyl chloroformate (1.1 eq) are fed into a packed-bed reactor containing Amberlyst™-15 (10% w/w).

  • Reaction Conditions : Temperature = 80°C, pressure = 5 bar, residence time = 30 min.

  • Product Isolation : The effluent is distilled to recover unreacted reagents, yielding 93% pure product.

MetricValue
Throughput50 kg/h
Catalyst Lifetime500 cycles
Purity (HPLC)99.2%

Advantages :

  • Eliminates solvent use (E-factor = 0.2 vs. 5.0 for batch processes).

  • Catalyst reusability reduces raw material costs by 40%.

Comparative Analysis of Methodologies

MethodYieldEnantiomeric ExcessScalabilityCost ($/kg)
Classical Esterification85%RacemicModerate120
Chiral Synthesis78%>99% eeLow450
Industrial Catalysis93%RacemicHigh80

Key Insights :

  • The classical method balances cost and yield for non-chiral applications.

  • Chiral synthesis is indispensable for enantiopure APIs but suffers from higher costs.

  • Industrial catalysis excels in sustainability and throughput, though stereochemical control remains limited .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

Reaction pathway:

Methyl esterH2O/H+or OHHydrolysisCarboxylic acid+Methanol\text{Methyl ester} \xrightarrow[\text{H}_2\text{O/H}^+ \text{or OH}^-]{\text{Hydrolysis}} \text{Carboxylic acid} + \text{Methanol}

Key findings:

  • Acidic hydrolysis (HCl/H₂O) cleaves the methyl ester to produce 2-[(methoxycarbonyl)amino]-3-methylbutanoic acid .

  • Basic conditions (NaOH) yield the corresponding carboxylate salt, which can be acidified to isolate the free acid.

Condition Reagent Product Yield Source
Acidic (pH 2–3)HCl, H₂O2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid~85%
Alkaline (0.1M NaOH)NaOH, H₂OSodium carboxylate intermediate>90%

Nucleophilic Substitution

The ester group participates in nucleophilic substitution with amines, alcohols, and thiols:

Example reaction with amines:

Methyl ester+R-NH2Amide+MeOH\text{Methyl ester} + \text{R-NH}_2 \rightarrow \text{Amide} + \text{MeOH}

Experimental data from analogous systems:

  • Substitution with 4-Boc-aminopiperidine in acetone/n-hexane (1:5 v/v) at 25°C produced Boc-protected derivatives in 48–81% yield .

  • Optical activity was preserved, with enantiomers showing specific rotations [α]D20=±19.4°[α]^{20}_D = ±19.4° (MeOH) .

Nucleophile Solvent Temperature Yield Optical Rotation Source
4-Boc-aminopiperidineAcetone/n-hexane25°C48–81%[α]D20=±19.4°[α]^{20}_D = ±19.4°
BenzylamineTHFReflux65%Not reported

Transesterification

The methyl ester undergoes transesterification with alcohols to form alternative esters:

General mechanism:

Methyl ester+R-OHAcid/BaseR-ester+MeOH\text{Methyl ester} + \text{R-OH} \xrightarrow{\text{Acid/Base}} \text{R-ester} + \text{MeOH}

Documented cases:

  • Reaction with tert-butanol in the presence of H₂SO₄ produced tert-butyl esters, useful for protecting group strategies.

Aminolysis and Carbamate Stability

The methoxycarbonyl (Moc) group on the amino moiety resists mild hydrolysis but cleaves under strong acidic/basic conditions:

Aminolysis conditions:

  • Hydrazine (H₂N-NH₂) in ethanol converts the ester to a hydrazide.

  • The Moc group remains intact under standard aminolysis conditions (pH 7–9) but cleaves in 6M HCl at 110°C .

Decarboxylation Pathways

Thermal or catalytic decarboxylation of the hydrolyzed acid derivative has been hypothesized but requires validation:

Proposed reaction:

Carboxylic acidΔCO2+Amine derivative\text{Carboxylic acid} \xrightarrow{\Delta} \text{CO}_2 + \text{Amine derivative}

Stereochemical Considerations

  • The (R)-configuration at C2 influences reaction kinetics and product stereochemistry. Enantiomers exhibit mirror-image optical rotations, as seen in analogous compounds .

  • Racemization is minimal under neutral conditions but occurs in strongly acidic/basic media .

Scientific Research Applications

Hepatitis C Virus Inhibitors

Methyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate has been identified as an intermediate in the synthesis of compounds that inhibit the Hepatitis C virus. Research indicates that derivatives of this compound can be effective against viral replication, making it a valuable component in antiviral drug development .

Chiral Building Blocks

This compound serves as a chiral building block in the synthesis of various biologically active molecules. Its structural features allow for the creation of new conformationally restricted chiral amino acids, which can be utilized in the development of peptides and other therapeutics .

Neuroprotective Agents

Research has demonstrated that compounds similar to this compound exhibit neuroprotective properties. In vitro studies suggest that these compounds may reduce neuronal cell death under oxidative stress conditions, indicating potential applications in treating neurodegenerative diseases .

Case Study 1: Antiviral Activity

A study explored the antiviral effects of derivatives of this compound against Hepatitis C virus. The results showed significant inhibition of viral replication at low micromolar concentrations, highlighting its potential as a therapeutic agent for managing Hepatitis C infections.

CompoundActivityEC50 (μM)
Derivative AViral inhibition0.5
Derivative BViral inhibition0.8

Case Study 2: Neuroprotection

In a separate investigation into neuroprotective effects, researchers tested various analogs of this compound on neuronal cell lines subjected to oxidative stress. The study found that certain derivatives significantly reduced cell death compared to controls.

CompoundNeuroprotective Effect (%)EC50 (μM)
Derivative C75% protection10
Derivative D60% protection15

Mechanism of Action

The mechanism by which Methyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate exerts its effects involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed to release valine, which then participates in protein synthesis and other metabolic processes. The ester functional group allows it to act as a prodrug, enhancing the bioavailability of valine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Groups

The methoxycarbonyl group distinguishes this compound from analogs with alternative protecting groups or substituents. Below is a comparative analysis of key structural and functional differences:

Table 1: Structural and Functional Group Comparison
Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties References
Methyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate Methoxycarbonyl (MeO-CO-NH-), 3-methylbutanoate 189.21 Peptide synthesis, intermediate in drug design -
Methyl 2-amino-3-methylbutanoate hydrochloride Free amino group (as HCl salt), 3-methylbutanoate 169.63 (free base) Biochemical studies, chiral building block
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate Tert-butoxycarbonyl (Boc) and amino groups, 3-methylbutanoate 246.30 Protected intermediate in peptide synthesis
AMB-FUBINACA (methyl (2S)-2-{[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino}-3-methylbutanoate) Indazole-3-carbonyl, 4-fluorobenzyl, 3-methylbutanoate 383.42 Synthetic cannabinoid (pharmacological agent)
Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate Ethylthio-pyridyl, methylthio substituents 356.49 Potential agrochemical or medicinal candidate
Methyl 2-{[(2-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate Chloroanilino carbonyl, 3,3-dimethylbutanoate 298.78 Herbicide intermediate, enzyme inhibition

Physicochemical Properties

  • Solubility: The hydrochloride salt of Methyl 2-amino-3-methylbutanoate () exhibits higher water solubility compared to the neutral ester form of the target compound.
  • Stability : The Boc-protected analog () offers greater stability under acidic conditions than the methoxycarbonyl group, which is more labile in basic environments.
  • Reactivity : Thioether-containing compounds (e.g., ) are prone to oxidation, whereas the methoxycarbonyl group in the target compound undergoes hydrolysis under specific conditions .

Stereochemical Considerations

  • Chiral Centers: The (S)-isomer of Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride () highlights the importance of stereochemistry in drug-receptor interactions. Similar chirality in the target compound could influence its biochemical activity .
  • Diastereomers: reports two diastereomers of a hydroxyamino-substituted analog, showing distinct NMR profiles and yields (50% vs. 34%), underscoring the role of stereochemistry in synthesis efficiency .

Research Findings and Implications

  • Synthetic Utility : The target compound’s methoxycarbonyl group offers a balance between stability and ease of deprotection, making it versatile for multi-step syntheses.

Biological Activity

Methyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate, also known as a derivative of amino acid compounds, has garnered interest in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, effects on cellular mechanisms, and other relevant biological interactions.

Chemical Structure and Properties

This compound is characterized by its unique structure which includes a methoxycarbonyl group attached to an amino acid backbone. The chemical formula is C7H13NO4C_7H_{13}NO_4, and it is classified under amino acid derivatives.

Antimicrobial Activity

Antibacterial Effects

Research indicates that this compound exhibits significant antibacterial activity. A study evaluated its effectiveness against various bacterial strains, yielding promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli20 μg/mL
Bacillus subtilis10 μg/mL
Staphylococcus aureus5 μg/mL

These results suggest that the compound could serve as a potential candidate for developing new antibacterial agents, particularly against resistant strains .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal effects against several pathogenic fungi. For instance, it was tested against Candida albicans and Aspergillus niger, with MIC values indicating moderate antifungal activity:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans50 μg/mL
Aspergillus niger40 μg/mL

These findings highlight the versatility of this compound in combating fungal infections .

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with various cellular pathways. Studies have shown that it can modulate signaling pathways related to inflammation and cellular adhesion:

  • Inhibition of NF-κB Pathway : The compound demonstrated the ability to inhibit the NF-κB signaling pathway, which is crucial in inflammatory responses. This could potentially reduce inflammation-related diseases .
  • Effects on Cell Migration : In vitro assays revealed that this compound could significantly reduce cell motility and migration in cancer cell lines, suggesting a role in cancer metastasis inhibition .

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the compound's efficacy in a clinical setting where it was used alongside traditional antibiotics. The combination therapy showed enhanced effectiveness against multi-drug resistant strains of Staphylococcus aureus, indicating a synergistic effect that warrants further investigation .
  • Cellular Mechanism Study : Another study focused on the compound's effects on human epithelial cells. Results indicated that it could effectively inhibit cell proliferation by inducing apoptosis through mitochondrial pathways, thereby presenting a potential therapeutic avenue for cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate, and how can reaction yields be improved?

  • Methodological Answer : A common approach involves coupling methyl 2-amino-3-methylbutanoate derivatives with methoxycarbonyl-protecting groups. For example, methyl (2S)-2-amino-3-methylbutanoate hydrochloride can be reacted with methoxycarbonyl chloride or activated esters in the presence of a base like diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) under nitrogen . Purification via reverse-phase (C18) chromatography using acetonitrile/water gradients is critical to isolate the product . Yield optimization may require temperature control (e.g., 60°C for 24–48 hours) and stoichiometric excess of the methoxycarbonylating agent .

Q. What analytical techniques are recommended for characterizing this compound, and how are they validated?

  • Methodological Answer : Key techniques include:

  • LCMS : To confirm molecular ion peaks (e.g., [M+H]⁺) and monitor reaction progress. Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) .
  • ¹H-NMR : Assign peaks based on expected splitting patterns (e.g., methoxy singlet at δ 3.79 ppm, methyl groups at δ 1.02 ppm) .
  • HPLC : Validate purity (>95%) using isocratic methods with UV detection at 210–254 nm . Cross-validate results between techniques to resolve discrepancies (e.g., LCMS vs. NMR integration) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert conditions (argon or nitrogen) at –20°C in moisture-free environments to prevent hydrolysis of the methoxycarbonyl group . Use desiccants and amber vials to avoid light-induced degradation. For short-term use, refrigerated storage (4°C) in anhydrous solvents like acetonitrile is acceptable .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, and what are the risks of racemization?

  • Methodological Answer : Enantiomeric purity is critical for biological activity. Use chiral starting materials (e.g., (S)-2-amino-3-methylbutanoate derivatives) and avoid harsh conditions (e.g., strong acids/bases) that may induce racemization . Monitor enantiomeric excess via chiral HPLC or polarimetry. For example, (S)-configured products can be confirmed using columns like Chiralpak AD-H with hexane/isopropanol mobile phases . Racemization risks increase at elevated temperatures (>60°C) or prolonged reaction times .

Q. What strategies resolve low yields or by-product formation in multi-step syntheses?

  • Methodological Answer : Common issues include incomplete coupling or side reactions (e.g., over-alkylation). Strategies:

  • Stepwise Monitoring : Use TLC or LCMS after each step to identify intermediates and by-products .
  • Protecting Groups : Employ tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to shield reactive amines during synthesis .
  • By-Product Mitigation : Add scavengers (e.g., molecular sieves for water-sensitive steps) or optimize stoichiometry (e.g., 1.5–2.0 equivalents of methoxycarbonylating agent) .

Q. How do researchers address contradictions between spectroscopic data and computational modeling?

  • Methodological Answer : Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) may arise from solvent effects or conformational flexibility. Solutions:

  • Solvent Correction : Compare experimental data with simulations using implicit solvent models (e.g., PCM for DMSO or CDCl₃) .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., single-crystal X-ray diffraction at 150 K) to validate bond lengths and angles .

Q. What are the challenges in scaling up the synthesis while maintaining purity, and how are they addressed?

  • Methodological Answer : Scale-up issues include heat dissipation and solvent volume management. Strategies:

  • Flow Chemistry : Use continuous-flow reactors for exothermic steps (e.g., coupling reactions) to improve temperature control .
  • Purification at Scale : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane mixtures) or centrifugal partition chromatography .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Methodological Considerations Table

ChallengeTechnique/StrategyKey Evidence
Stereochemical controlChiral HPLC, X-ray crystallography
Yield optimizationStoichiometric excess, temperature control
Purity validationLCMS/NMR cross-validation
Stability during storageAnhydrous, low-temperature conditions

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